molecular formula C14H8Cl3N3S B5777264 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 5865-09-8

4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5777264
CAS RN: 5865-09-8
M. Wt: 356.7 g/mol
InChI Key: ZLNXWIMQMQWAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes. In agriculture, it has been found to inhibit the growth of fungi and insects by interfering with their metabolic processes. The mechanism of action of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is complex and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol depend on its concentration, exposure duration, and application. In medicine, it has been reported to induce cytotoxicity, DNA damage, and oxidative stress in cancer cells. It has also been shown to cause hepatotoxicity and nephrotoxicity in animal models. In agriculture, it has been found to cause phytotoxicity and affect soil microbial communities. The biochemical and physiological effects of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol require careful evaluation to ensure its safe and effective use.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency, broad-spectrum activity, and relatively low cost. It can also be easily synthesized and modified to enhance its properties. However, its limitations include its potential toxicity, instability in certain conditions, and limited solubility in water. These factors can affect the reproducibility and reliability of lab experiments using 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Future Directions

There are several future directions for the research and development of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. In medicine, it can be further evaluated for its potential use in combination therapy with other anticancer drugs. Its mechanism of action and toxicity can also be studied in more detail to enhance its clinical applications. In agriculture, it can be explored for its potential use in integrated pest management strategies and its impact on soil microbial communities. In material science, it can be investigated for its potential use in the synthesis of functional nanomaterials. The diverse range of potential applications of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol highlights its significance in scientific research and its potential to contribute to various fields.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods, including the reaction of 4-chlorobenzonitrile with 2,4-dichlorophenylhydrazine, followed by cyclization with thiourea. Another method involves the reaction of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole with hydrogen sulfide gas in the presence of a base. The synthesis method can affect the purity, yield, and properties of the compound, which can impact its potential applications.

Scientific Research Applications

4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, it has been evaluated for its anticancer, antifungal, and antibacterial activities. In agriculture, it has been investigated for its fungicidal and insecticidal properties. In material science, it has been explored for its potential use in the synthesis of nanomaterials. The diverse range of potential applications of 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol highlights its significance in scientific research.

properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3S/c15-8-1-4-10(5-2-8)20-13(18-19-14(20)21)11-6-3-9(16)7-12(11)17/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXWIMQMQWAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359690
Record name ST50338002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Chloro-phenyl)-5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

5865-09-8
Record name ST50338002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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